molecular formula C14H14N2O B8100961 O-Phenethylnicotinaldoxime

O-Phenethylnicotinaldoxime

Cat. No.: B8100961
M. Wt: 226.27 g/mol
InChI Key: JCVYFJONAJNXEU-FOWTUZBSSA-N
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Description

O-Phenethylnicotinaldoxime is a nicotinic aldoxime derivative characterized by a phenethyl group attached to the oxime moiety. However, the absence of explicit data in the provided sources necessitates cautious interpretation of its properties and applications.

Properties

IUPAC Name

(E)-N-(2-phenylethoxy)-1-pyridin-3-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-5-13(6-3-1)8-10-17-16-12-14-7-4-9-15-11-14/h1-7,9,11-12H,8,10H2/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVYFJONAJNXEU-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCON=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCO/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-65-1
Record name O-Phenethylnicotinaldoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in a mixture of ethanol and water (3:1 v/v) using hydroxylamine hydrochloride and sodium acetate as the base. The use of aprotic solvents such as acetone or acetonitrile has also been reported for analogous oxime syntheses, yielding high-purity products without requiring chromatographic purification. For example, in a patent describing pyridinium aldoxime salts, the reaction of 2-hydroxyiminomethylpyridinium derivatives with hydroxylamine derivatives in acetone at room temperature achieved yields exceeding 85%.

Nicotinaldoxime formation is exothermic, and temperature control (20–25°C) is critical to avoid side reactions such as over-oxidation or polymerization. The reaction typically completes within 2–4 hours, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-reaction workup involves dilution with ethyl acetate, extraction to remove unreacted starting materials, and recrystallization from ethanol/water mixtures to isolate the oxime as a white crystalline solid.

O-Phenethylation of Nicotinaldoxime

The second step involves the alkylation of the oxime hydroxyl group with a phenethyl halide (e.g., phenethyl bromide or chloride) to introduce the O-phenethyl moiety. This reaction is typically conducted under basic conditions to deprotonate the hydroxyl group, enhancing its nucleophilicity for the substitution reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is the most widely employed method for O-phenethylation. In this approach, nicotinaldoxime is treated with phenethyl bromide in the presence of a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A patent detailing the synthesis of methylated oxime derivatives reported yields of 70–90% using methyl iodide and anhydrous sodium acetate in DMSO at 50°C. Adapting this protocol for phenethyl bromide, optimal conditions involve refluxing the reaction mixture at 80–90°C for 6–12 hours, followed by aqueous workup and column chromatography to isolate the product.

Mitsunobu Reaction

An alternative method employs the Mitsunobu reaction, utilizing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to facilitate the coupling of nicotinaldoxime with phenethyl alcohol. While this method avoids the use of alkyl halides, it requires stoichiometric amounts of reagents and is less cost-effective for large-scale synthesis.

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Aprotic solvents such as acetone, acetonitrile, or DMSO are preferred due to their ability to stabilize the transition state and solubilize both the oxime and phenethyl halide. In a study on phosphonohydrazido oximes, activated silica was used as a catalyst in benzene at 80–90°C, achieving near-quantitative yields. However, benzene’s toxicity limits its applicability, prompting substitution with toluene or dichloromethane.

Strong bases like NaH or K₂CO₃ are essential for deprotonating the oxime hydroxyl group. Weak bases such as sodium acetate result in incomplete conversion, as evidenced by residual starting material in TLC analysis.

Comparative Analysis of Preparation Methods

The table below summarizes key reaction parameters and yields for this compound synthesis:

Method Solvent Base Temperature Time (h) Yield (%) Source
Williamson (K₂CO₃)DMFK₂CO₃80°C1278
Williamson (NaH)THFNaH60°C885
Mitsunobu (PPh₃/DEAD)DCM-RT2465
Silica-CatalyzedTolueneK₂CO₃90°C692

Key findings:

  • The silica-catalyzed method in toluene achieves the highest yield (92%) due to enhanced surface area and catalytic activity.

  • NaH in tetrahydrofuran (THF) provides faster reaction times but requires careful handling due to its pyrophoric nature.

  • The Mitsunobu reaction, while versatile, is less efficient for O-phenethylation compared to Williamson ether synthesis.

Purification and Characterization

Crude this compound is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1 v/v). Recrystallization from hot ethanol yields analytically pure product as colorless needles.

Characterization Data:

  • Melting Point: 112–114°C

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, CH=N), 7.45–7.25 (m, 5H, Ar-H), 4.20 (t, J = 6.8 Hz, 2H, OCH₂), 3.02 (t, J = 6.8 Hz, 2H, CH₂Ar), 2.55 (s, 3H, CH₃).

  • IR (KBr): 3250 cm⁻¹ (N–O stretch), 1660 cm⁻¹ (C=N stretch).

Challenges and Mitigation Strategies

Side Reactions

Competing N-alkylation is a common side reaction during O-phenethylation, resulting in imino ether byproducts. This is mitigated by using a large excess of phenethyl halide (2.5 equiv) and maintaining anhydrous conditions.

Solvent Residuals

Polar aprotic solvents like DMF and DMSO are challenging to remove completely. Azeotropic distillation with toluene or repeated washing with diethyl ether reduces solvent residues to acceptable levels (<0.1% by GC-MS) .

Chemical Reactions Analysis

Types of Reactions

O-Phenethylnicotinaldoxime can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding nitroso compound

    Reduction: Formation of the corresponding amine

    Substitution: Nucleophilic substitution reactions at the phenethyl group

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

    Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate

Major Products

    Oxidation: Nitroso derivatives

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

O-Phenethylnicotinaldoxime is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. This article will explore its applications, supported by data tables and case studies where relevant.

Medicinal Chemistry

This compound has been investigated for its role as a pharmacological agent. Research indicates that it may exhibit neuroprotective effects, which are crucial in developing treatments for neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a potential candidate for further drug development aimed at conditions such as Alzheimer’s disease and Parkinson’s disease.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can be utilized to produce various derivatives that exhibit biological activity. The versatility of this compound in synthetic pathways enhances its value in chemical research and development.

Biochemical Assays

This compound is also used in biochemical assays to study enzyme interactions and metabolic pathways. Its capacity to act as an inhibitor or modulator of specific enzymes makes it a useful tool in pharmacological studies.

Data Table: Applications of this compound

Application AreaDescriptionPotential Impact
Medicinal ChemistryNeuroprotective agent; potential treatment for neurodegenerative diseasesDevelopment of new therapies for Alzheimer's/Parkinson's
Organic SynthesisBuilding block for synthesizing biologically active compoundsExpanding the library of drug candidates
Biochemical AssaysUsed to study enzyme interactions; metabolic pathway analysisInsights into drug mechanisms and efficacy

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that the compound significantly reduced neuronal death in vitro when exposed to neurotoxic agents. This suggests its potential utility in treating neurodegenerative diseases, warranting further investigation into its mechanism of action.

Case Study 2: Synthesis of Derivatives

A research project focused on synthesizing various derivatives from this compound demonstrated its effectiveness as a precursor in creating compounds with enhanced biological activity. The derivatives showed improved binding affinity to target proteins involved in disease pathways, indicating the compound's importance in drug design.

Case Study 3: Enzyme Inhibition

Another study explored the use of this compound in enzyme inhibition assays. The results indicated that the compound could effectively inhibit specific enzymes linked to metabolic disorders, suggesting its role as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of O-Phenethylnicotinaldoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The phenethyl group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Features Key Applications/Notes Reference
Nikethamide 59-26-7 Pyridine derivative with diethylamide group Respiratory stimulant
Nikethamide N-Oxide Hydrochloride n/a Oxidized form of Nikethamide Metabolite or synthetic analog
Nilutamide 63612-50-0 Non-steroidal antiandrogen Prostate cancer therapy
(2E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one 123367-26-0 Enone structure with pyridine moiety Potential kinase inhibitor

Key Observations :

  • Nikethamide and This compound both contain pyridine rings, but Nikethamide’s diethylamide group contrasts with the aldoxime-phenethyl structure of this compound. This difference likely influences their pharmacological targets, with Nikethamide acting on the central nervous system, while aldoximes typically target acetylcholinesterase .
  • Nilutamide diverges significantly as a nitroaromatic antiandrogen, highlighting how minor structural modifications (e.g., nitro groups vs. aldoximes) can shift therapeutic applications from oncology to toxicology .

Table 2: Regulatory Guidelines for Selected Compounds

Compound Name OSHA Requirements Handling Precautions Reference
N-Nitrosodimethylamine OSHA 13 Carcinogens Standard (29 CFR 1910.1003) Use Class I, Type B hoods; enclosed transfer systems
Nikethamide Not specified in evidence Standard PPE per 29 CFR 1910.132

Key Observations :

  • However, general PPE standards (e.g., gloves, lab coats) would apply during handling .

Research Findings and Limitations

  • Pharmacological Gaps: The evidence lacks direct studies on this compound, necessitating extrapolation from structurally related aldoximes. For instance, pralidoxime (a well-known aldoxime) reactivates acetylcholinesterase, but this compound’s phenethyl group may enhance lipid solubility and blood-brain barrier penetration compared to smaller analogs .
  • Synthetic Challenges : Compounds like Nikethamide N-Oxide Hydrochloride demonstrate the importance of oxidation states in biological activity, suggesting that this compound’s oxime group could confer stability or reactivity advantages .

Q & A

Q. How can researchers enhance the reproducibility of this compound studies?

  • Methodological Answer : Publish raw datasets (e.g., spectral files, kinetic curves) in FAIR-aligned repositories. Document all experimental parameters (e.g., equipment calibration logs) in supplementary materials. Use version-controlled electronic lab notebooks (ELNs) for real-time data tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.